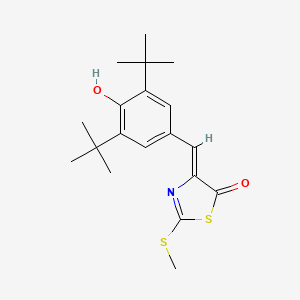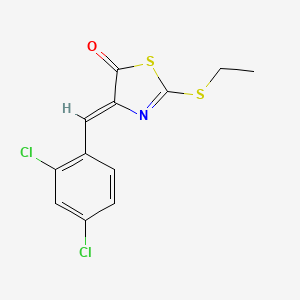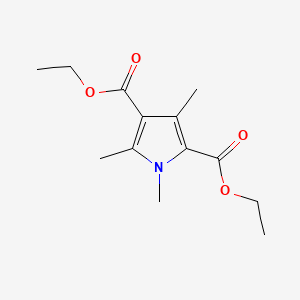![molecular formula C16H14N2O4 B4965808 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4965808.png)
4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate, also known as TPCA-1, is a small molecule inhibitor that has been widely studied for its potential use in cancer therapy. TPCA-1 inhibits the activity of the transcription factor nuclear factor kappa B (NF-κB), which is involved in the regulation of many genes that play a role in cancer progression and inflammation. We will also list future directions for research on TPCA-1.
Wirkmechanismus
4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate inhibits the activity of NF-κB by binding to the enzyme IKKβ, which is responsible for activating NF-κB. By inhibiting IKKβ, 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate prevents the activation of NF-κB and the subsequent expression of genes that are involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate has been shown to have anti-inflammatory effects. NF-κB is also involved in the regulation of genes that play a role in inflammation, and inhibitors of NF-κB have been shown to have anti-inflammatory activity in preclinical models. 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate has been shown to reduce inflammation in several animal models of inflammatory diseases, including rheumatoid arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate is that it is a small molecule inhibitor that can be easily synthesized and modified. This makes it a useful tool for studying the role of NF-κB in cancer and inflammation. However, one limitation of 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate is that it is not very specific for IKKβ and can also inhibit other enzymes in the NF-κB pathway. This can make it difficult to interpret the results of experiments using 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate.
Zukünftige Richtungen
There are several future directions for research on 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate. One area of interest is the development of more specific inhibitors of IKKβ that can be used to study the role of NF-κB in cancer and inflammation. Another area of interest is the use of 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate in combination with other anti-cancer agents to improve its efficacy. Finally, there is interest in exploring the potential use of 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate in the treatment of inflammatory diseases, such as rheumatoid arthritis and colitis.
Synthesemethoden
4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate can be synthesized using a multi-step process that involves the coupling of two aromatic amines followed by acylation with acetic anhydride. The synthesis of 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate has been described in several publications, including a 2009 paper by Xia et al. in the journal Bioorganic & Medicinal Chemistry Letters.
Wissenschaftliche Forschungsanwendungen
4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate has been studied extensively for its potential use in cancer therapy. NF-κB is known to play a role in the development and progression of many types of cancer, and inhibitors of NF-κB have been shown to have anti-tumor activity in preclinical models. 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate has been shown to inhibit the growth of several types of cancer cells, including breast cancer, pancreatic cancer, and prostate cancer.
Eigenschaften
IUPAC Name |
[4-[(4-carbamoylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10(19)22-14-8-4-12(5-9-14)16(21)18-13-6-2-11(3-7-13)15(17)20/h2-9H,1H3,(H2,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVPFVVDRVHJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Carbamoylphenyl)carbamoyl]phenyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4965727.png)

![2-(benzylthio)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4965732.png)

![4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4965742.png)
![3-[(3-chloro-2-methylphenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B4965746.png)
![4-[(anilinocarbonothioyl)amino]butanoic acid](/img/structure/B4965757.png)
![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-4-piperidinamine](/img/structure/B4965775.png)
![3-[(benzylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4965785.png)
![3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4965788.png)

![2-[(dimethylamino)methyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4965821.png)
![4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4965826.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4965832.png)